molecular formula C17H32O7S B610652 S-acetyl-PEG4-t-butyl ester CAS No. 1818294-26-6

S-acetyl-PEG4-t-butyl ester

Cat. No.: B610652
CAS No.: 1818294-26-6
M. Wt: 380.5
InChI Key: KUEYETODKIHXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

S-acetyl-PEG4-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The primary targets of this compound are the sulfur acetyl group and the t-butyl ester. These groups can be deprotected to form a thiol group and removed under acidic conditions, respectively .

Mode of Action

The sulfur acetyl group in the this compound can be deprotected to form a thiol group . This thiol group is highly reactive and can form covalent bonds with other molecules, enabling the attachment of various compounds to the PEG linker. The t-butyl ester can be removed under acidic conditions , which allows for further modifications of the compound.

Biochemical Pathways

The hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which could potentially affect their distribution and interaction within biological systems.

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of compounds in aqueous media , which could potentially enhance their bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl ester in the compound can be removed under acidic conditions , suggesting that the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which suggests that the compound’s action, efficacy, and stability may be influenced by the hydration status of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-t-butyl ester involves the incorporation of a sulfur acetyl group and a t-butyl ester into a PEG backbone. The sulfur acetyl group can be deprotected to form a thiol group, while the t-butyl ester can be removed under acidic conditions . The general synthetic route includes:

    PEGylation: The PEG backbone is functionalized with a sulfur acetyl group.

    Esterification: The t-butyl ester is introduced to the PEG backbone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale PEGylation and esterification processes. These processes are optimized for high yield and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed for ester hydrolysis.

Major Products Formed:

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYETODKIHXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139857
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-26-6
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-acetyl-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
S-acetyl-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
S-acetyl-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
S-acetyl-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
S-acetyl-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
S-acetyl-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.